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molecular formula C7H7FIN B1593141 4-Fluoro-2-iodo-5-methylaniline CAS No. 85233-15-4

4-Fluoro-2-iodo-5-methylaniline

Cat. No. B1593141
M. Wt: 251.04 g/mol
InChI Key: HYRIJSOXIOVDKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08735414B2

Procedure details

Into a solution of 4-fluoro-3-methylaniline (8.75 g, 70 mmol) in methanol (65 mL) and water (65 mL) was added sodium bicarbonate (5.88 g, 70 mmol) followed by portionwise addition of powdered I2 (17.78 g, 70 mmol). The mixture was stirred at room temperature overnight then treated with water (300 mL). The aqueous mixture was extracted with CH2Cl2 (3×200 mL). The organics were combined and washed with sat. aq. sodium thiosulfate, water, and brine. The mixture was dried over Na2SO4 and concentrated. The residue was purified by flash chromatography with 30-100% CH2Cl2/hexane to give 4-fluoro-2-iodo-5-methylaniline (12.1 g, 69%), which contained ˜10% of the undesired isomer (4-fluoro-2-iodo-3-methylaniline).
Quantity
8.75 g
Type
reactant
Reaction Step One
Quantity
5.88 g
Type
reactant
Reaction Step One
Quantity
65 mL
Type
solvent
Reaction Step One
Name
Quantity
65 mL
Type
solvent
Reaction Step One
Name
Quantity
17.78 g
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[CH:4][C:3]=1[CH3:9].C(=O)(O)[O-].[Na+].[I:15]I>CO.O>[F:1][C:2]1[C:3]([CH3:9])=[CH:4][C:5]([NH2:6])=[C:7]([I:15])[CH:8]=1 |f:1.2|

Inputs

Step One
Name
Quantity
8.75 g
Type
reactant
Smiles
FC1=C(C=C(N)C=C1)C
Name
Quantity
5.88 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
65 mL
Type
solvent
Smiles
CO
Name
Quantity
65 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
17.78 g
Type
reactant
Smiles
II
Step Three
Name
Quantity
300 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The aqueous mixture was extracted with CH2Cl2 (3×200 mL)
WASH
Type
WASH
Details
washed with sat. aq. sodium thiosulfate, water, and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The mixture was dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography with 30-100% CH2Cl2/hexane

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
FC1=CC(=C(N)C=C1C)I
Measurements
Type Value Analysis
AMOUNT: MASS 12.1 g
YIELD: PERCENTYIELD 69%
YIELD: CALCULATEDPERCENTYIELD 68.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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